Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate
Description
Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate is a methyl benzoate derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a 3-oxobutyl chain at the para position of the aromatic ring. This compound is notable for its multifunctional design, combining a reactive ketone (3-oxobutyl), a sterically protective Boc group, and an ester moiety.
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 4-[[(2-methylpropan-2-yl)oxycarbonyl-(3-oxobutyl)amino]methyl]benzoate |
InChI |
InChI=1S/C18H25NO5/c1-13(20)10-11-19(17(22)24-18(2,3)4)12-14-6-8-15(9-7-14)16(21)23-5/h6-9H,10-12H2,1-5H3 |
InChI Key |
YQXGREOSRSLIHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN(CC1=CC=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate typically involves multi-step organic reactionsThe final step involves esterification with methyl benzoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxobutyl group can be further oxidized to form carboxylic acids.
Reduction: The carbonyl group in the oxobutyl moiety can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(((tert-butoxycarbonyl)(3-oxobutyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, including enzyme catalysis and protein binding .
Comparison with Similar Compounds
Structural Features
The target compound is distinguished by its unique combination of a Boc-protected amino group, a 3-oxobutyl side chain, and a methyl benzoate core. Below is a comparative analysis of key analogs:
Physical and Spectroscopic Properties
- Melting Points : Simpler Boc-aromatic derivatives (e.g., 3t) exhibit higher melting points (154–156°C) due to crystalline packing, whereas ethyl-linked analogs (e.g., 100–102°C) have lower melting points due to increased flexibility .
- NMR Signatures : The 3-oxobutyl group in the target compound introduces distinct $^1$H NMR signals for the ketone (δ ~2.1–2.5 ppm) and adjacent methylene groups, absent in simpler analogs .
Reactivity and Functionalization Potential
- Boc Deprotection: Ethyl-linked Boc derivatives (e.g., compound 9.3) show challenges in aminolysis, requiring harsh conditions (25% NH$_3$/dioxane reflux), suggesting similar reactivity for the target compound .
- Ketone Utility : The 3-oxobutyl group in the target compound offers unique opportunities for further functionalization, such as nucleophilic additions or reductions, which are absent in analogs like 3t or 3u .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
